5-Methylcytosine hydrochloride 5-Methylcytosine hydrochloride
Brand Name: Vulcanchem
CAS No.: 58366-64-6
VCID: VC0014410
InChI: InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H
SMILES: CC1=C(NC(=O)N=C1)N.Cl
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol

5-Methylcytosine hydrochloride

CAS No.: 58366-64-6

VCID: VC0014410

Molecular Formula: C5H8ClN3O

Molecular Weight: 161.59 g/mol

* For research use only. Not for human or veterinary use.

5-Methylcytosine hydrochloride - 58366-64-6

Description

5-Methylcytosine hydrochloride is a chemical compound derived from 5-Methylcytosine, which is a methylated form of the DNA base cytosine . Specifically, 5-Methylcytosine plays a crucial role in regulating gene transcription and has several other biological functions . The addition of a methyl group to cytosine doesn't alter the DNA sequence itself, but it can change the expression of methylated genes; this is a key area of study in epigenetics . 5-Methylcytosine is also found in the nucleoside 5-methylcytidine .

5-Methylcytosine hydrochloride, with the molecular formula C5H7N3OHClC_5H_7N_3O\cdot HCl and a molecular weight of 161.59 g/mol, appears as a white to almost white powder or crystal . It has a purity of at least 98.0% when analyzed using HPLC . For storage, it is recommended to keep it in a cool, dark place, ideally below 15°C . Researchers utilize 5-Methylcytosine in studies focusing on DNA methylation processes .

Another related compound is 5-Hydroxymethylcytosine (5-hmC), a modified base found in eukaryotic genomes . Tet proteins oxidize 5-methylcytosine (mC) to generate 5-hydroxymethyl (hmC), 5-formyl (fC), and 5-carboxylcytosine (caC) . These oxidative cytosine bases' precise function remains elusive .

CAS No. 58366-64-6
Product Name 5-Methylcytosine hydrochloride
Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
IUPAC Name 6-amino-5-methyl-1H-pyrimidin-2-one;hydrochloride
Standard InChI InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H
Standard InChIKey ANWMULVRPAUPJT-UHFFFAOYSA-N
SMILES CC1=C(NC(=O)N=C1)N.Cl
Canonical SMILES CC1=C(NC(=O)N=C1)N.Cl
Synonyms 4-Amino-2-hydroxy-5-methyl-pyrimidine Hydrochloride; 4-Amino-5-methyl-2(1H)-pyrimidinone MonoHydrochloride;
PubChem Compound 94029
Last Modified Sep 14 2023

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